molecular formula C48H40Si3 B11951284 Trisilane, octaphenyl- CAS No. 4098-89-9

Trisilane, octaphenyl-

Cat. No.: B11951284
CAS No.: 4098-89-9
M. Wt: 701.1 g/mol
InChI Key: DNRIKWQBXKHSJB-UHFFFAOYSA-N
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Description

Trisilane, octaphenyl- is a compound with the chemical formula Si3(C6H5)8 It is a member of the silane family, where silicon atoms are bonded to phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisilane, octaphenyl- typically involves the reaction of chlorosilanes with phenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Si(C}_6\text{H}_5)_4 + 4 \text{MgBrCl} ] This intermediate product can then be further reacted to form trisilane, octaphenyl-.

Industrial Production Methods

Industrial production of trisilane, octaphenyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trisilane, octaphenyl- undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form silicon dioxide and phenol derivatives.

    Reduction: Can be reduced to form lower silanes and phenyl groups.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen gas.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Silicon dioxide (SiO2) and phenol derivatives.

    Reduction: Lower silanes and free phenyl groups.

    Substitution: Various substituted phenyl silanes depending on the reagents used.

Scientific Research Applications

Trisilane, octaphenyl- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of trisilane, octaphenyl- involves the interaction of its silicon-phenyl bonds with various molecular targets. The phenyl groups can participate in π-π interactions, while the silicon atoms can form bonds with other silicon or oxygen atoms. These interactions are crucial for its applications in materials science and electronics.

Comparison with Similar Compounds

Similar Compounds

    Disilane, hexaphenyl-: Si2(C6H5)6

    Tetrasilane, dodecaphenyl-: Si4(C6H5)12

Uniqueness

Trisilane, octaphenyl- is unique due to its specific number of silicon and phenyl groups, which confer distinct chemical and physical properties. Compared to disilane, hexaphenyl-, it has an additional silicon atom, which can influence its reactivity and stability. Compared to tetrasilane, dodecaphenyl-, it has fewer phenyl groups, which can affect its solubility and interaction with other molecules.

Properties

CAS No.

4098-89-9

Molecular Formula

C48H40Si3

Molecular Weight

701.1 g/mol

IUPAC Name

diphenyl-bis(triphenylsilyl)silane

InChI

InChI=1S/C48H40Si3/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42,43-29-13-3-14-30-43)51(47-37-21-7-22-38-47,48-39-23-8-24-40-48)50(44-31-15-4-16-32-44,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H

InChI Key

DNRIKWQBXKHSJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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